molecular formula C20H22N4O2 B2848584 ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate CAS No. 2034377-15-4

ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate

Cat. No. B2848584
CAS RN: 2034377-15-4
M. Wt: 350.422
InChI Key: WJUGUZMSECRZRY-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is a pyrazole derivative that has been synthesized through various methods. Its unique chemical structure and properties make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate involves the inhibition of protein kinases. This inhibition occurs through the binding of the compound to the ATP-binding site of the kinase, which prevents the kinase from phosphorylating its substrate. This inhibition ultimately leads to the disruption of various cellular processes that are dependent on the activity of the kinase.
Biochemical and Physiological Effects:
Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the migration and invasion of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the production of certain cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate in lab experiments include its high yield of synthesis, its relatively low cost, and its potential therapeutic applications. However, its limitations include its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research of Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate. One direction is to further investigate its potential as a kinase inhibitor and its therapeutic applications in the treatment of cancer and other diseases. Another direction is to study its potential as a fluorescent probe for the detection of certain biomolecules. Additionally, the development of new synthesis methods and the optimization of existing methods can also be explored.

Synthesis Methods

The synthesis of Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate has been achieved through several methods. One such method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the reaction with benzyl bromide and p-toluidine. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate, followed by the reaction with benzyl bromide and p-toluidine under microwave irradiation. Both of these methods have been reported to yield the desired compound in good yields.

Scientific Research Applications

Ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate has been studied for its potential applications in scientific research. One such application is its use as a potential inhibitor of protein kinases. It has been reported to inhibit the activity of certain kinases, which play a crucial role in various cellular processes. This inhibition has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer.

properties

IUPAC Name

ethyl 5-amino-1-benzyl-3-(4-methylanilino)pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-3-26-20(25)17-18(21)24(13-15-7-5-4-6-8-15)23-19(17)22-16-11-9-14(2)10-12-16/h4-12H,3,13,21H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUGUZMSECRZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1NC2=CC=C(C=C2)C)CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-benzyl-3-(p-tolylamino)-1H-pyrazole-4-carboxylate

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